2-((3-(3-methoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(naphthalen-1-yl)acetamide
Description
2-((3-(3-Methoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(naphthalen-1-yl)acetamide is a pyrimidoindole-based compound characterized by a thioacetamide linker bridging a 3-methoxyphenyl-substituted pyrimido[5,4-b]indole core and a naphthalen-1-yl group. The 3-methoxy group on the phenyl ring and the bulky naphthyl substituent distinguish it from analogs, influencing its physicochemical properties and target interactions.
Properties
IUPAC Name |
2-[[3-(3-methoxyphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]-N-naphthalen-1-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H22N4O3S/c1-36-20-11-7-10-19(16-20)33-28(35)27-26(22-13-4-5-14-24(22)31-27)32-29(33)37-17-25(34)30-23-15-6-9-18-8-2-3-12-21(18)23/h2-16,31H,17H2,1H3,(H,30,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSLSOIXWGQLNEF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2C(=O)C3=C(C4=CC=CC=C4N3)N=C2SCC(=O)NC5=CC=CC6=CC=CC=C65 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H22N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
506.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3-(3-methoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(naphthalen-1-yl)acetamide typically involves multiple steps:
Formation of the Pyrimidoindole Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the pyrimidoindole structure.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via electrophilic aromatic substitution or through a coupling reaction.
Thioether Formation: The thioether linkage is formed by reacting the pyrimidoindole derivative with a suitable thiol under mild conditions.
Acetamide Formation: The final step involves the reaction of the thioether intermediate with naphthylamine and acetic anhydride to form the acetamide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl and naphthalene moieties.
Reduction: Reduction reactions can target the carbonyl group in the pyrimidoindole core.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under appropriate conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce alcohols or amines.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds with similar structural features exhibit anticancer properties. The presence of the pyrimidine and naphthalene rings may enhance the compound's ability to interact with biological targets involved in cancer progression. For instance, derivatives of pyrimidine have been shown to inhibit tumor growth by interfering with DNA synthesis and cell cycle regulation .
Antimicrobial Properties
The compound's thioether linkage is known to contribute to antimicrobial activity. Studies on related thioether compounds have demonstrated effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. This suggests that 2-((3-(3-methoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(naphthalen-1-yl)acetamide may also possess similar properties, potentially serving as a lead compound for the development of new antibiotics .
Anticancer Studies
A study on related pyrimidine derivatives illustrated their ability to induce apoptosis in cancer cells through the activation of caspase pathways. These findings underscore the potential of 2-((3-(3-methoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(naphthalen-1-yl)acetamide in targeting cancer cells effectively .
Antimicrobial Efficacy
In vitro tests on thioether-containing compounds revealed significant antibacterial activity against resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were comparable to those of established antibiotics, suggesting a promising avenue for further exploration in antimicrobial therapy .
Mechanism of Action
The mechanism of action of 2-((3-(3-methoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(naphthalen-1-yl)acetamide involves its interaction with specific molecular targets. The pyrimidoindole core can bind to enzymes or receptors, modulating their activity. The naphthalene moiety enhances this interaction by increasing the compound’s affinity for the target.
Comparison with Similar Compounds
Structural Analogs
Key structural analogs differ in substituents on the pyrimidoindole core or the acetamide’s N-aryl/naphthyl group. These variations impact solubility, binding affinity, and metabolic stability.
Key Observations :
- Electron-Donating vs. Electron-Withdrawing Groups : The 3-methoxy group in the target compound may enhance π-stacking interactions compared to the 4-chloro analog’s electron-withdrawing effects .
- Core Modifications: Replacing pyrimidoindole with thienopyrimidin (as in ) alters ring electronics and steric bulk, impacting target selectivity.
Structure-Activity Relationship (SAR) Insights
- N-Substituents : Bulky groups (e.g., naphthyl, cyclohexyl) enhance TLR4 binding in pyrimidoindoles, as seen in . Smaller substituents (e.g., ethylphenyl) reduce potency.
- Core Substituents : Methoxy groups at the 3-position improve solubility without sacrificing affinity, whereas chloro groups may introduce metabolic liabilities .
- Sulfur Oxidation : Sulfonyl/sulfinyl derivatives () exhibit altered pharmacokinetics, with sulfones showing prolonged half-lives due to reduced metabolic clearance.
Biological Activity
The compound 2-((3-(3-methoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(naphthalen-1-yl)acetamide is a complex organic molecule with significant potential in medicinal chemistry. Its structure incorporates various pharmacophores that may contribute to its biological activity, particularly in antimicrobial and anticancer applications. This article reviews the biological activity of this compound based on existing literature and research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 470.55 g/mol. The compound features a pyrimidine core, which is well-known for its biological significance, particularly in the development of pharmaceuticals.
| Property | Value |
|---|---|
| Molecular Formula | C26H22N4O3S |
| Molecular Weight | 470.55 g/mol |
| Purity | ≥ 95% |
Antimicrobial Activity
Research has shown that derivatives of pyrimidine exhibit substantial antimicrobial properties. A study highlighted that compounds with a pyrimidine nucleus can demonstrate significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis . The presence of methoxy groups and other hydrophobic substituents in the structure often enhances this activity.
- Mechanism of Action : The biological activity may be attributed to the ability of the compound to inhibit key enzymes or disrupt cellular processes in pathogens.
- Case Studies : For instance, similar compounds have been tested against various bacterial strains, showing Minimum Inhibitory Concentration (MIC) values ranging from 30 μg/mL to over 100 μg/mL, indicating moderate to high efficacy .
Anticancer Activity
The compound's structure suggests potential anticancer properties due to the presence of multiple aromatic rings and heterocycles. Research indicates that compounds with similar structures can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
- In Vitro Studies : Some studies have reported that pyrimidine derivatives can effectively inhibit tumor cell lines such as HeLa and MCF-7 with IC50 values often below 20 μM .
- Structure-Activity Relationship (SAR) : The SAR studies indicate that modifications on the pyrimidine ring significantly influence anticancer activity, with certain substitutions enhancing potency .
Research Findings
Recent studies have focused on synthesizing new derivatives based on this compound's framework to explore enhanced biological activities. For example:
Q & A
Q. What are the established synthetic routes for 2-((3-(3-methoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(naphthalen-1-yl)acetamide, and what are the critical optimization parameters?
- Methodological Answer : The compound can be synthesized via multi-step reactions involving:
- Step 1 : Formation of the pyrimidoindole core through cyclization of substituted indole derivatives with thiourea or cyanamide under acidic conditions .
- Step 2 : Introduction of the 3-methoxyphenyl group via nucleophilic substitution or palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) .
- Step 3 : Thioacetamide linkage using chloroacetyl chloride followed by coupling with naphthylamine .
Key Parameters : - Temperature control (<70°C) to prevent decomposition of the thioether bond.
- Solvent selection (e.g., DMF for solubility vs. dichloromethane for stepwise isolation) .
- Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) to achieve >95% purity .
Q. How can researchers validate the structural integrity of this compound post-synthesis?
- Methodological Answer : Use a combination of:
- Nuclear Magnetic Resonance (NMR) : Confirm proton environments (e.g., methoxy group at δ 3.8–4.0 ppm, naphthyl protons at δ 7.2–8.5 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Verify molecular weight (e.g., expected [M+H]⁺ at m/z 524.1932) .
- X-ray Crystallography : Resolve steric hindrance in the pyrimidoindole-naphthyl interface (dihedral angles ~80–85°) .
Q. What safety protocols are essential for handling this compound?
- Methodological Answer :
- Storage : Inert atmosphere (argon) at –20°C to prevent oxidation of the thioether group .
- Exposure Mitigation : Use fume hoods, nitrile gloves, and PPE due to potential mutagenicity (Ames test recommended for derivatives) .
- Waste Disposal : Neutralize acidic byproducts with sodium bicarbonate before incineration .
Advanced Research Questions
Q. How can computational modeling guide the optimization of this compound’s bioactivity?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina to predict binding affinity to target proteins (e.g., kinases or GPCRs). Focus on the pyrimidoindole core’s interaction with hydrophobic pockets .
- Molecular Dynamics (MD) : Simulate the stability of the thioether linkage in aqueous environments (AMBER or GROMACS) .
- QSAR Analysis : Correlate substituent electronegativity (e.g., methoxy vs. nitro groups) with IC₅₀ values using partial least squares regression .
Q. What strategies resolve contradictions between computational predictions and experimental bioassay data?
- Methodological Answer :
- Error Source Analysis :
- Solvent Effects : Re-run simulations with explicit solvent models (e.g., TIP3P water) if in vitro assays use DMSO .
- Conformational Sampling : Enhance MD simulation time (>100 ns) to capture rare binding poses .
- Experimental Validation :
- SPR (Surface Plasmon Resonance) : Measure real-time binding kinetics to validate docking scores .
- Crystallography : Resolve protein-ligand co-crystals to identify unmodeled interactions (e.g., π-stacking with naphthyl) .
Q. How can researchers design experiments to probe the metabolic stability of this compound?
- Methodological Answer :
- In Vitro Assays :
- Microsomal Stability : Incubate with liver microsomes (human or rat) and monitor depletion via LC-MS/MS. Optimize using CYP450 inhibitors (e.g., ketoconazole for CYP3A4) .
- Isotope Labeling : Synthesize a deuterated analog (e.g., CD₃O-phenyl) to track metabolic hotspots .
- Metabolite Identification : Use HRMS/MS to detect phase I/II metabolites (e.g., hydroxylation at C5 of the indole ring) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
